trans-2-Morpholinocyclohexanamine
Overview
Description
Trans-2-Morpholinocyclohexanamine: is an organic compound with the molecular formula C10H20N2O. It features a cyclohexane ring substituted with a morpholine group and an amine group in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Morpholinocyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . Another method includes the reaction of cyclohexene oxide with morpholine under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Morpholinocyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of N-substituted morpholinocyclohexanamines
Scientific Research Applications
Trans-2-Morpholinocyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2-Morpholinocyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Cis-2-Morpholinocyclohexanamine: Differing in the spatial arrangement of the substituents on the cyclohexane ring.
2-Morpholinocyclohexanol: Featuring a hydroxyl group instead of an amine group.
2-Morpholinocyclohexanone: Containing a ketone group instead of an amine group
Uniqueness: Trans-2-Morpholinocyclohexanamine is unique due to its trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis isomer and other related compounds .
Biological Activity
Trans-2-Morpholinocyclohexanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its morpholine ring and cyclohexane structure, which contribute to its unique pharmacological properties. The morpholine moiety is known for its ability to engage in hydrogen bonding, enhancing the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.
- Receptor Interaction :
-
Enzymatic Inhibition :
- Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Efficacy Studies
Several studies have assessed the efficacy of this compound in various biological models:
- Cell Culture Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For instance, IC50 values were reported in the low micromolar range against specific tumor cell lines .
- Animal Models : Animal studies have indicated that this compound can produce significant behavioral changes consistent with anxiolytic and antidepressant effects. These findings support its potential use in treating mood disorders.
Data Table: Biological Activity Summary
Study Type | Model/Cell Line | IC50 (µM) | Observed Effects |
---|---|---|---|
In Vitro | HCT-116 (Cancer) | 2.44 | Cytotoxicity observed |
In Vitro | HepG2 (Liver Cancer) | 6.29 | Significant reduction in cell viability |
In Vivo | Mouse Model | N/A | Anxiolytic and antidepressant effects |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers found that treatment led to apoptosis in cancer cells via a mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a shift towards programmed cell death.
Case Study 2: Neurological Effects
Another study focused on the neurological effects of this compound in rodent models. The results showed significant improvements in depressive-like behaviors when administered at specific dosages, suggesting a promising avenue for further exploration in mood disorder treatments.
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFIVNWDABKOL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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